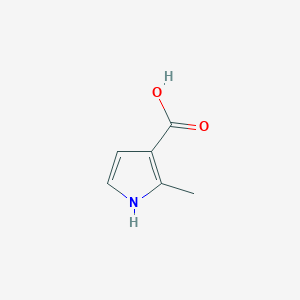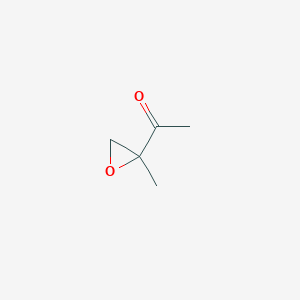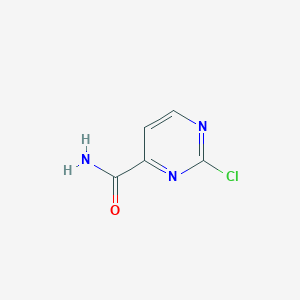
2-甲基-1H-吡咯-3-羧酸
描述
2-Methyl-1h-pyrrole-3-carboxylic acid is a useful research compound. Its molecular formula is C6H7NO2 and its molecular weight is 125.13 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Methyl-1h-pyrrole-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 81358. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Methyl-1h-pyrrole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-1h-pyrrole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
吡咯衍生物的合成
2-甲基-1H-吡咯-3-羧酸可用于合成各种吡咯衍生物 . 例如,它是在一个关于甘氨酸衍生的烯胺酰胺环化模式的实验中作为单一产物获得的 .
药物开发
包括2-甲基-1H-吡咯-3-羧酸在内的吡咯亚基在治疗活性化合物的开发中具有多种应用 . 这些包括杀真菌剂、抗生素、抗炎药、降胆固醇药和抗肿瘤药 .
胆囊收缩素拮抗剂的合成
吡咯-2-羧酸,一种与2-甲基-1H-吡咯-3-羧酸相似的化合物,已被用于合成胆囊收缩素拮抗剂 . 这些药物阻止胆囊收缩素的作用,胆囊收缩素是一种刺激脂肪和蛋白质消化的激素。
七元环二酮的合成
七元环二酮,一类有机化合物,可以使用吡咯-2-羧酸合成 . 同样,由于结构相似性,2-甲基-1H-吡咯-3-羧酸可能以类似的方式使用。
生物活性化合物的合成
结构相关的吡咯-3-羧酸的4-氧代衍生物,以及吡咯啉-4-酮,作为具有抗疟疾和HIV-1蛋白酶抑制活性的生物活性化合物,也引起了人们的兴趣 .
安全和危害
2-Methyl-1h-pyrrole-3-carboxylic acid may cause skin irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes into contact with the skin, and wearing protective gloves/protective clothing/eye protection/face protection .
未来方向
The future directions of research on 2-Methyl-1h-pyrrole-3-carboxylic acid could involve further exploration of its synthesis, mechanism of action, and potential applications . For example, attempts have been made to disclose various tactical approaches to synthesize pyrrole and pyrrole-containing analogs .
作用机制
Target of Action
It’s worth noting that pyrrole derivatives, which include 2-methyl-1h-pyrrole-3-carboxylic acid, are known to be involved in a wide range of biological activities .
Mode of Action
It is known that pyrrole derivatives can interact with multiple receptors, which can lead to various biological effects .
Biochemical Pathways
It is known that pyrrole derivatives can affect a variety of biological pathways .
Result of Action
Pyrrole derivatives have been associated with a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
生化分析
Biochemical Properties
2-Methyl-1H-pyrrole-3-carboxylic acid plays a role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with pyrrole-3-carboxylic acid amides, which are central to drugs like Atorvastatin and Sunitinib . These interactions often involve hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or protein.
Cellular Effects
2-Methyl-1H-pyrrole-3-carboxylic acid affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of pyrrole, including 2-Methyl-1H-pyrrole-3-carboxylic acid, have exhibited cytotoxic activity against certain cancer cell lines . This suggests that the compound can modulate cell proliferation and apoptosis, potentially through the regulation of specific signaling pathways.
Molecular Mechanism
The molecular mechanism of 2-Methyl-1H-pyrrole-3-carboxylic acid involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been observed to inhibit HIV-1 protease, an enzyme crucial for the replication of the HIV virus . This inhibition is likely due to the compound’s ability to bind to the active site of the enzyme, preventing substrate access and subsequent catalytic activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-1H-pyrrole-3-carboxylic acid can change over time. The compound’s stability and degradation are important factors to consider. It has been noted that 2-Methyl-1H-pyrrole-3-carboxylic acid is stable under recommended storage conditions but can degrade when exposed to oxidizing agents . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro studies.
Dosage Effects in Animal Models
The effects of 2-Methyl-1H-pyrrole-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, it can cause toxic or adverse effects. For instance, high doses of pyrrole derivatives have been associated with cytotoxicity in animal models . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
2-Methyl-1H-pyrrole-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it can undergo oxidative cyclization, a process catalyzed by enzymes such as Cu(II) complexes . This reaction leads to the formation of bioactive metabolites that can further influence cellular processes.
Transport and Distribution
Within cells and tissues, 2-Methyl-1H-pyrrole-3-carboxylic acid is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can affect its overall activity and function .
Subcellular Localization
The subcellular localization of 2-Methyl-1H-pyrrole-3-carboxylic acid is crucial for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism .
属性
IUPAC Name |
2-methyl-1H-pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-4-5(6(8)9)2-3-7-4/h2-3,7H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJBJOLFTYIFKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20292288 | |
| Record name | 2-methyl-1h-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20292288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37102-48-0 | |
| Record name | 37102-48-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81358 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-methyl-1h-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20292288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-1H-pyrrole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-hydroxy-10,13-dimethyl-16-(pyrrolidin-1-ylmethylidene)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B1347292.png)

![2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1347294.png)


![5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B1347300.png)





![2-[(2-Chlorophenyl)amino]acetic acid](/img/structure/B1347311.png)


